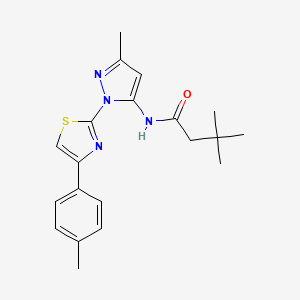

3,3-dimethyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)butanamide

Beschreibung

This compound features a butanamide backbone substituted with a 3,3-dimethyl group and linked to a pyrazole-thiazole hybrid scaffold. The pyrazole ring is substituted with a methyl group at position 3, while the thiazole ring is functionalized with a p-tolyl (4-methylphenyl) group at position 2. Its synthesis likely involves multi-step reactions, including cyclocondensation and amide coupling, as inferred from analogous compounds in the literature .

Eigenschaften

IUPAC Name |

3,3-dimethyl-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4OS/c1-13-6-8-15(9-7-13)16-12-26-19(21-16)24-17(10-14(2)23-24)22-18(25)11-20(3,4)5/h6-10,12H,11H2,1-5H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLSDSOHWIUQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3,3-Dimethyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of thiazole and pyrazole moieties. The synthetic pathway often begins with the preparation of the thiazole derivative followed by coupling with pyrazole intermediates. For example, various thiazolyl-pyrazolyl derivatives have been synthesized and evaluated for their biological properties, indicating a robust methodology for creating compounds with similar structures .

Antimicrobial Activity

Recent studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thiazolyl-pyrazolyl derivatives have been screened against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating promising antibacterial activity. Specifically, compounds with strong electron-withdrawing groups showed enhanced antifungal and antibacterial activities compared to their counterparts lacking such substituents .

| Compound | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) |

|---|---|---|

| 7b | 15 | 31.5 |

| 7g | 20 | 31.5 |

| 7k | 25 | 31.5 |

Cytotoxicity

In addition to antimicrobial effects, derivatives of this compound have been evaluated for cytotoxicity against various cancer cell lines. Research indicates that certain modifications to the pyrazole and thiazole rings can enhance cytotoxic activity. For example, fusions of triazole and thiadiazole structures have shown significant cytotoxic effects in vitro against cancer cell lines such as MCF-7 and HeLa .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of histone demethylases (KDMs), which play crucial roles in epigenetic regulation and cancer progression .

- Disruption of Membrane Integrity : Antimicrobial activity is often associated with the ability to disrupt bacterial membranes, leading to cell lysis.

- Interference with Metabolic Pathways : The compound may also interfere with metabolic pathways in pathogens or cancer cells, leading to growth inhibition.

Case Studies

Several case studies highlight the efficacy of thiazole-pyrazole derivatives:

- Case Study 1 : A derivative similar to the target compound was evaluated for its anti-tubercular activity against Mycobacterium tuberculosis, showing moderate effectiveness at concentrations around 10 μg/mL.

- Case Study 2 : In a study assessing the anticancer properties of pyrazole derivatives, one compound exhibited an IC50 value of 0.200 μM against KDM4B, indicating potent inhibition relevant for cancer therapy .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of thiazole and pyrazole compounds exhibit significant anticancer properties. The compound's structure allows it to interact with specific enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

A study demonstrated that a similar thiazole-pyrazole derivative inhibited tumor growth in xenograft models by targeting the COX-2 enzyme, which is often overexpressed in tumors. The IC50 value was reported at 12 μM, indicating a promising therapeutic index for further development .

Anti-inflammatory Properties

Thiazole and pyrazole derivatives are also known for their anti-inflammatory effects. The compound may inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

Data Table: Comparison of Anti-inflammatory Activity

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 10 | COX-2 Inhibition |

| Compound B | 15 | NF-kB Pathway Inhibition |

| 3,3-Dimethyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)butanamide | 12 | COX-2 Inhibition |

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Case Study: Antibacterial Efficacy

In vitro tests revealed that the compound was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 8 μg/mL and 16 μg/mL respectively .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The compound shares structural motifs with several derivatives:

Key Observations :

- Substituent Effects : The p-tolyl group in the target compound may enhance lipophilicity compared to phenyl or chlorophenyl substituents in analogs like Cmp56. This could influence membrane permeability and target engagement .

- Amide Linkers: The butanamide chain in the target compound and Cmp58 contrasts with carboxamide or acetamide linkers in others.

Pharmacological and Physicochemical Properties

- Cmp58 : As a FFAR2 agonist, its activity highlights the relevance of thiazole-butanamide scaffolds in GPCR modulation. The 4-chlorophenyl group may enhance binding affinity compared to p-tolyl, but the target compound’s methyl group could improve metabolic stability .

Spectral and Analytical Data

- 5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxamide: NMR peaks at δ 8.12 (s, 1H) and MS [M+H]+ 431.1 .

- Cmp58 : Presumably characterized via LC-MS and NMR, given its commercial availability .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of pyrazole/thiazole substituents and amide bond formation .

- IR Spectroscopy : Validation of carbonyl (C=O, ~1650–1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) groups .

- X-ray Crystallography : Resolve steric effects from 3,3-dimethylbutanamide and p-tolyl groups (e.g., torsion angles in crystal lattices) .

- Elemental Analysis : Verify purity (>95%) by matching calculated/observed C, H, N, S values .

How can researchers optimize reaction conditions for improved yields in multi-step syntheses?

Q. Advanced

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol aids in cyclization .

- Catalyst Selection : Triethylamine accelerates thiazole formation, while Pd catalysts improve cross-coupling for aryl substitutions .

- Temperature Control : Reflux (80–100°C) for cyclocondensation vs. room temperature for amide coupling to minimize side reactions .

- Purification Strategies : Gradient column chromatography (silica gel, hexane/EtOAc) isolates regioisomers; recrystallization in DMF/EtOH removes unreacted starting materials .

How should contradictory biological activity data across derivative studies be addressed?

Q. Advanced

- Structural Variability : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the p-tolyl ring) on target binding .

- Assay Conditions : Standardize cytotoxicity models (e.g., IC₅₀ in MCF-7 vs. HEK293 cells) to isolate compound-specific effects .

- Metabolic Stability : Evaluate hepatic microsomal degradation rates to explain discrepancies in in vivo vs. in vitro efficacy .

- Dose-Response Curves : Use Hill slopes to assess cooperative binding in enzymes vs. non-cooperative receptor interactions .

What computational methods are used to predict target interactions and binding modes?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., ATP-binding pockets) .

- MD Simulations : GROMACS for assessing stability of amide-thiazole conformers over 100-ns trajectories .

- QSAR Modeling : Correlate Hammett constants (σ) of substituents with inhibitory activity (e.g., pIC₅₀) .

- DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to predict reactivity of pyrazole C-5 positions .

How are structure-activity relationships (SARs) explored for this compound class?

Q. Advanced

- Core Modifications : Replace thiazole with oxazole to assess impact on hydrophobicity .

- Substituent Scanning : Introduce halogens (F, Cl) at the p-tolyl para-position to modulate electron density and binding affinity .

- Steric Effects : Compare 3,3-dimethylbutanamide vs. linear alkanamides to determine bulk tolerance in enzyme active sites .

- Bioisosteres : Substitute pyrazole with triazole to evaluate metabolic stability .

What strategies mitigate competing side reactions during synthesis?

Q. Advanced

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) for hydroxyl protection in multi-step sequences .

- Regiocontrol : Employ directing groups (e.g., nitro) to ensure correct thiazole-p-tolyl linkage .

- Low-Temperature Quenching : Halt Michael addition side reactions during amide formation .

- HPLC Monitoring : Track reaction progress to isolate intermediates before degradation .

How is stability assessed under physiological conditions?

Q. Advanced

- pH-Dependent Degradation : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to identify labile bonds (e.g., amide hydrolysis) .

- Light/Heat Stress Testing : Accelerated stability studies (40°C/75% RH) to determine storage conditions .

- Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis to measure free fraction in serum .

What are key challenges in scaling up laboratory synthesis?

Q. Advanced

- Heterocycle Purification : Replace column chromatography with crystallization for thiazole intermediates (e.g., using EtOH/H₂O) .

- Exothermicity Management : Controlled addition of α-bromo ketones to prevent runaway reactions .

- Waste Streams : Optimize solvent recovery (e.g., DMF distillation) to meet green chemistry metrics .

How do researchers validate target engagement in cellular models?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.